3-[(3,4-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide
Description
3-[(3,4-Dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide is a thiophene-based carboxamide derivative featuring a 3,4-dichlorobenzyl sulfanyl group and a 2,4-difluorophenyl amide substituent. The 3,4-dichlorobenzyl group is associated with enhanced hydrophobic interactions in receptor binding, while the 2,4-difluorophenyl substituent likely improves metabolic stability due to fluorine’s electron-withdrawing effects.
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-N-(2,4-difluorophenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2F2NOS2/c19-12-3-1-10(7-13(12)20)9-26-16-5-6-25-17(16)18(24)23-15-4-2-11(21)8-14(15)22/h1-8H,9H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIASCVCUXVPEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC2=C(SC=C2)C(=O)NC3=C(C=C(C=C3)F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2F2NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901131611 | |
| Record name | 3-[[(3,4-Dichlorophenyl)methyl]thio]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901131611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251096-85-2 | |
| Record name | 3-[[(3,4-Dichlorophenyl)methyl]thio]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251096-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[(3,4-Dichlorophenyl)methyl]thio]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901131611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
3-[(3,4-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the benzyl group. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(3,4-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide is a synthetic organic molecule featuring a thiophene ring with substituents that influence its chemical properties and biological activities. It consists of a thiophenecarboxamide core with a dichlorobenzyl group and a difluorophenyl moiety, which enhance the compound's stability and reactivity. This compound belongs to a class of substituted thiophenecarboxamides that have gained attention for potential use in pharmaceuticals and agriculture.
Scientific Research Applications
3-[(3,4-dichlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide has a wide range of applications in scientific research:
- Chemistry It serves as a building block in synthesizing complex molecules and as a reagent in various organic reactions.
- Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine There is ongoing research to explore its potential as a therapeutic agent for various diseases.
- Industry It is used in developing new materials and as an intermediate in producing pharmaceuticals and agrochemicals.
Chemical Reactions
The reactivity of this compound is due to its functional groups and can undergo chemical modifications. 3-[(3,4-dichlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide undergoes various chemical reactions:
- Oxidation Under specific conditions, the compound can be oxidized to form sulfoxides or sulfones.
- Reduction Reduction reactions can convert the sulfonyl group to a sulfide.
- Substitution The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Related Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 3-(4-chlorobenzyl)-N-(2-fluorophenyl)-2-thiophenecarboxamide | Similar core structure | Antimicrobial | Lacks dichloro substituent |
| 3-(trifluoromethylbenzyl)-N-(4-fluorophenyl)-2-thiophenecarboxamide | Contains trifluoromethyl group | Anticancer | Enhanced lipophilicity |
| 3-(bromobenzyl)-N-(phenyl)-2-thiophenecarboxamide | Bromine substitution | Antimicrobial | Different halogen effects |
Mechanism of Action
The mechanism of action of 3-[(3,4-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Implications
- Benzyl Substituent Position: The 3,4-dichlorobenzyl group (target compound) optimizes hydrophobic binding compared to 2,6-dichloro (), which may sterically hinder receptor interactions.
- Amide Substituent Effects: The 2,4-difluorophenyl group (target) enhances metabolic stability over N-(methylsulfonyl) (NX2) or N-(4-methylphenyl) ().
Physicochemical Properties
- Lipophilicity : The target compound’s logP is likely higher than NX2 due to the difluorophenyl group (more lipophilic than methylsulfonyl).
- Thermal Stability : Analogs with trifluoromethyl groups () exhibit higher boiling points, suggesting that electron-withdrawing substituents enhance thermal resilience .
Biological Activity
3-[(3,4-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide is a thiophene carboxamide derivative that has gained attention for its potential biological activities, particularly in the field of cancer treatment. This compound is characterized by its unique molecular structure, which includes a thiophene ring and various functional groups that may influence its biological interactions.
- Molecular Formula : C18H11Cl2F2NOS2
- Molecular Weight : 430.3 g/mol
- Structure : The compound features a thiophene ring with a dichlorobenzyl group and a difluorophenyl group, contributing to its chemical reactivity and potential biological activity .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in cellular signaling pathways, potentially leading to anticancer effects. The thiophene ring's high aromaticity is thought to enhance these interactions .
Biological Activity
Recent studies have focused on the anticancer properties of thiophene carboxamide derivatives, including this compound. These compounds are considered biomimetics of the well-known anticancer drug Combretastatin A-4 (CA-4).
Anticancer Studies
- Cell Line Testing : In vitro studies have shown that certain thiophene carboxamide derivatives exhibit significant activity against Hep3B cancer cell lines. For example, derivatives with similar structures demonstrated IC50 values in the range of 5.46 µM to 12.58 µM against these cells .
- Mechanistic Insights : The interaction pattern of these compounds with tubulin suggests they may disrupt microtubule dynamics, akin to CA-4 and colchicine. This disruption can lead to cell cycle arrest and subsequent apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the substituents on the thiophene ring can significantly affect biological activity. For instance, variations in halogen positions on the phenyl groups have been shown to enhance anticancer potency .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 2b | 5.46 | Tubulin binding, microtubule disruption |
| 2e | 12.58 | Tubulin binding, microtubule disruption |
Case Studies
Several case studies have highlighted the efficacy of thiophene carboxamide derivatives:
- Study on Hep3B Cells : A series of compounds were tested against Hep3B cells, revealing that compounds with enhanced aromatic characteristics exhibited improved stability and interaction dynamics within the tubulin-binding pocket .
- Comparative Analysis with CA-4 : The binding affinities and interaction profiles of these derivatives were compared with CA-4, showing promising results that suggest potential for further development as anticancer agents .
Q & A
Q. What are the optimal synthetic routes for 3-[(3,4-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide, and how can yield and purity be maximized?
- Methodological Answer : Begin with a multi-step synthesis involving thiophene carboxylation, followed by sulfanyl group introduction via nucleophilic substitution. Use high-resolution mass spectrometry (HRMS) and H/C NMR for intermediate validation. Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield. For example, highlights the importance of stepwise validation in similar thiophene derivatives, while emphasizes monitoring for unexpected byproducts via LC-MS during coupling reactions .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Combine X-ray crystallography (for crystalline samples) with spectroscopic techniques:
- NMR : Analyze chemical shifts of dichlorobenzyl (δ ~7.2–7.6 ppm) and difluorophenyl (δ ~6.8–7.1 ppm) protons.
- HRMS : Confirm molecular ion ([M+H]) with <5 ppm error.
- FT-IR : Validate sulfanyl (S-H, ~2550 cm) and carboxamide (C=O, ~1650 cm) groups.
and provide structural validation protocols for analogous sulfonamide and carboxamide compounds .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Use cell-based assays targeting kinases or receptors linked to the compound’s hypothesized mechanism (e.g., kinase inhibition). Include:
- Dose-response curves (IC determination) in cancer cell lines.
- Selectivity panels (e.g., Eurofins CEREP panel) to assess off-target effects.
suggests sulfonamide derivatives are screened via fluorescence polarization assays for target engagement .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve potency and selectivity?
- Methodological Answer : Systematically modify substituents on the dichlorobenzyl and difluorophenyl moieties. Use computational docking (e.g., AutoDock Vina) to predict binding interactions. Synthesize analogs with:
Q. What experimental approaches resolve contradictions in stability data under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH-dependent degradation : Use HPLC to monitor decomposition products at pH 1–13 (simulating gastrointestinal and physiological conditions).
- Thermal stress testing : Store samples at 40°C/75% RH for 4 weeks, tracking purity via UPLC-MS.
’s environmental fate analysis provides a framework for abiotic degradation studies .
Q. How can computational modeling predict metabolite formation and toxicity?
- Methodological Answer : Employ in silico tools:
- ADMET Predictor™ : Estimate metabolic pathways (e.g., cytochrome P450-mediated oxidation).
- DEREK Nexus : Flag structural alerts (e.g., thiophene rings for hepatotoxicity).
Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). ’s PubChem data supports metabolite annotation workflows .
Q. What strategies mitigate batch-to-batch variability in biological assay results?
- Methodological Answer : Implement strict quality control:
- HPLC purity thresholds (>98% for all batches).
- Reference standards : Use a well-characterized batch as an internal control.
- Blinded replicates : Include positive/negative controls in each assay plate.
’s randomized block design for environmental studies can be adapted to minimize experimental bias .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC50_{50}50 values across studies?
- Methodological Answer : Reconcile differences by:
- Standardizing assay conditions (e.g., cell line passage number, serum concentration).
- Validating compound solubility (DMSO stock concentration, precipitation checks).
- Cross-referencing with orthogonal assays (e.g., SPR vs. fluorescence-based readouts).
’s emphasis on analytical validation during synthesis is critical here .
Experimental Design Tables
| Parameter | Recommendation | Evidence Source |
|---|---|---|
| Synthesis Yield Optimization | Use DMF as solvent, 60°C, 12h reaction | |
| Stability Testing | HPLC at pH 7.4, 37°C, 14-day monitoring | |
| SAR Analog Design | Replace Cl with CF for enhanced lipophilicity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
